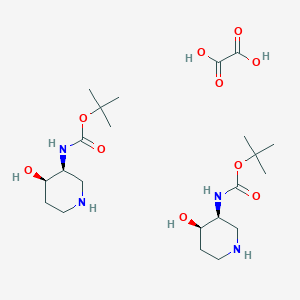

tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate hemioxalate

Description

tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate hemioxalate is a piperidine-derived carbamate compound with a hydroxyl group at the 4-position and a tert-butyl carbamate group at the 3-position. Its molecular formula is C10H20N2O3, with a molecular weight of 216.28 g/mol (for the free base) . The hemioxalate salt form (1:0.5 ratio with oxalic acid) enhances crystallinity and solubility, making it advantageous for pharmaceutical applications . Key identifiers include CAS numbers 724787-35-3 (stereoisomer) and 1549812-73-8 (supplier-specific listing) . The compound is commercially available with purities ≥97% and is typically stored at room temperature .

Properties

Molecular Formula |

C22H42N4O10 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate;oxalic acid |

InChI |

InChI=1S/2C10H20N2O3.C2H2O4/c2*1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h2*7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t2*7-,8+;/m00./s1 |

InChI Key |

GDXYHWJWOGFMDE-WLRMBXFZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CNCC[C@H]1O.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCCC1O.CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidyl derivative under controlled conditions. The reaction may be facilitated by the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidyl moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .

Biology: In biological research, this compound is used to study the effects of piperidyl derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: In medicine, tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butylN-[(3S,4R)-4-hydroxy-3-piperidyl]carbamate involves its interaction with specific molecular targets and pathways. The piperidyl moiety may interact with receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Stereoisomeric Variants

tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate

- CAS : 1052713-47-9

- Key Difference : The (3R,4R) stereochemistry alters hydrogen-bonding interactions and conformational stability compared to the (3S,4R) isomer.

- Applications : Used in kinase inhibitor research, where stereochemistry impacts target binding affinity .

tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

- CAS : 724788-22-1

- Key Difference : The (3S,4S) configuration shifts the hydroxyl group to the 3-position, affecting solubility (logP = 0.92 vs. 0.85 for the target compound) .

- Purity : 95%, slightly lower than the target compound’s 97% .

Functional Group Modifications

Methoxy-Substituted Analog: tert-Butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate

- CAS : 2306245-65-6

- Molecular Formula : C13H24N2O7 (hemioxalate salt)

- Key Difference : Replacement of the hydroxyl group with methoxy increases lipophilicity (clogP = 1.42 vs. 0.85), enhancing blood-brain barrier penetration but reducing hydrogen-bonding capacity .

Fluoro-Substituted Analog: tert-Butyl N-[(3S,4R)-4-fluoropiperidin-3-yl]carbamate

- CAS : 1052713-47-9

- Key Difference : Fluorine’s electronegativity stabilizes the molecule against oxidative metabolism, improving pharmacokinetic half-life .

Salt Forms and Crystallinity

Structural Analogues in Heterocyclic Systems

Azido-Functionalized Derivative: tert-Butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate

- CAS : 1707290-13-8

- Key Difference : The azido group enables click chemistry applications (e.g., bioconjugation), which are absent in the hydroxylated target compound .

Pyrrolidine-Based Analog: tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

- CAS : 1820575-70-9

Biological Activity

tert-Butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate hemioxalate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- CAS Number : 724787-35-3

- IUPAC Name : tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

The biological activity of tert-butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate is primarily attributed to its interaction with various molecular targets. The compound acts as an inhibitor or modulator of enzymes and receptors, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathology of neurodegenerative diseases such as Alzheimer's disease (AD) .

- Receptor Binding : Its structure allows it to function as a ligand in receptor binding studies, potentially affecting neurotransmitter systems .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of tert-butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate:

Study on Neuroprotective Effects

In a study investigating the neuroprotective effects of similar compounds, it was found that tert-butyl derivatives can significantly reduce oxidative stress markers and improve cell viability in astrocytes exposed to amyloid-beta peptides. This suggests potential applications in treating neurodegenerative conditions .

In Vivo Studies

In vivo experiments have shown that while the compound exhibits protective effects against neurotoxicity induced by amyloid-beta, its bioavailability may limit efficacy in animal models. Comparisons with established treatments like galantamine indicated that while the compound shows promise, further optimization is needed to enhance its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.